

# (2E,6E)-2,6-dibenzylidenecyclohexan-1-one

## IUPAC name

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### Compound of Interest

Compound Name: *2,6-Dibenzylidenecyclohexanone*

Cat. No.: *B188912*

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### An In-Depth Technical Guide to (2E,6E)-2,6-dibenzylidenecyclohexan-1-one

This guide provides a comprehensive overview of (2E,6E)-2,6-dibenzylidenecyclohexan-1-one, a prominent member of the  $\alpha,\beta$ -unsaturated ketone family, often classified as a chalcone or curcumin analog.<sup>[1]</sup> It is a key scaffold in medicinal chemistry due to its wide range of biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, spectral characterization, and biological significance.

## Nomenclature and Chemical Properties

The compound is systematically named according to IUPAC nomenclature, reflecting its stereochemistry and functional groups. Its core structure consists of a cyclohexanone ring substituted with two benzylidene groups at the 2 and 6 positions. The "(2E,6E)" prefix indicates that both exocyclic double bonds have an E (trans) configuration.<sup>[1]</sup>

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
IUPAC Name	(2E,6E)-2,6-dibenzylidenecyclohexan-1-one	<a href="#">[1]</a>
Synonyms	2,6-Bis(benzylidene)cyclohexanone, 1,3-Dibenzal-2-cyclohexanone	<a href="#">[1]</a>
CAS Number	897-78-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>20</sub> H <sub>18</sub> O	<a href="#">[1]</a>
Molecular Weight	274.36 g/mol	<a href="#">[1]</a>
Appearance	Yellow solid	<a href="#">[3]</a>

| Melting Point | 109-112 °C / 118-119 °C |[\[3\]](#) |

## Synthesis and Spectroscopic Characterization

The primary route for synthesizing (2E,6E)-2,6-dibenzylidenecyclohexan-1-one is the base-catalyzed Claisen-Schmidt condensation. This reaction involves the double aldol condensation of cyclohexanone with two equivalents of benzaldehyde.[\[3\]](#)

## Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

### Materials:

- Cyclohexanone (1.0 equivalent)
- Benzaldehyde (2.0 equivalents)
- Ethanol (solvent)

- Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)
- Deionized water
- Ice bath

**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 equiv.) and benzaldehyde (2.0 equiv.) in ethanol.
- Base Addition: Cool the flask in an ice bath. Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture over 15-20 minutes. A color change and the formation of a precipitate are typically observed.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Isolation: Upon completion, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
- Washing: Wash the collected solid with cold water to remove residual NaOH, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.
- Purification: The crude product is a yellow solid. For higher purity, recrystallize the solid from a minimal amount of hot ethanol. Dissolve the compound in boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature.

## Spectroscopic Data

The structure of (2E,6E)-2,6-dibenzylidenecyclohexan-1-one is confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for (2E,6E)-2,6-dibenzylidenecyclohexan-1-one

Technique	Data	Reference(s)
<sup>1</sup> H NMR	$\delta$ (ppm) in CDCl <sub>3</sub> , 400 MHz: 7.84 (s, 2H, vinyl), 7.50 (d, 4H, Ar-H), 7.44 (t, 4H, Ar-H), 7.37 (m, 2H, Ar-H), 2.95 (m, 4H, CH <sub>2</sub> ), 1.82 (m, 2H, CH <sub>2</sub> )	[3]
<sup>13</sup> C NMR	$\delta$ (ppm) in CDCl <sub>3</sub> , 101 MHz: 190.41 (C=O), 136.96, 136.23, 136.01, 130.39, 128.61, 128.41 (Ar-C & C=C), 28.48 (CH <sub>2</sub> ), 23.04 (CH <sub>2</sub> )	[3]

| IR | Key peaks (cm<sup>-1</sup>) in KBr: ~2929 (C-H stretch), ~1607 (C=C stretch), ~1489 (Ar C=C stretch) | [3] |

## Biological Activity and Mechanism of Action

Derivatives of **2,6-dibenzylidene-cyclohexanone** are widely investigated for their potential as therapeutic agents, particularly in oncology and infectious diseases.

## Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this class of compounds against various human cancer cell lines. The  $\alpha,\beta$ -unsaturated ketone moiety is a Michael acceptor, which is believed to contribute to its biological activity by interacting with cellular nucleophiles like cysteine residues in proteins. Asymmetrical derivatives have shown IC<sub>50</sub> values in the low micromolar and even submicromolar ranges. [4]

Table 3: Cytotoxic Activity of Representative 2,6-Dibenzylidene-cyclohexanone Derivatives

Compound Type	Cell Line(s)	Activity (IC <sub>50</sub> )	Reference(s)
<b>Asymmetrical nitrobenzylidene derivatives</b>	<b>Human T-lymphocytes (Molt/C8, CEM), Murine Leukemia (L1210)</b>	<b>&lt; 10 <math>\mu</math>M (some &lt; 1 <math>\mu</math>M)</b>	<b>[4]</b>

| Asymmetrical bromo-methoxy-propoxybenzylidene derivatives | Breast Cancer (MDA-MB 231, MCF-7), Neuroblastoma (SK-N-MC) | Potent activity reported | [5] |

## Antibacterial Activity

Substituted **2,6-dibenzylidene cyclohexanones** have also been evaluated for their antibacterial properties. They show activity against a range of Gram-positive and Gram-negative bacteria.

Table 4: Antibacterial Activity of a Representative 2,6-Dibenzylidene-cyclohexanone Derivative

Compound	Bacterial Strain(s)	Activity (MIC / MBC)	Reference(s)
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| 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone | E. coli, S. aureus, E. faecalis | 50  $\mu$ g/mL | [6] |

## Mechanism of Action and Signaling Pathways

Research into closely related analogs has provided insight into the potential mechanisms of action. A key derivative, 2,6-bis-(4-hydroxyl-3-methoxybenzylidene)cyclohexanone (BHMC), has been shown to suppress inflammatory responses by inhibiting key signaling pathways. [7] BHMC demonstrates a pronounced inhibitory effect on the p38 MAP kinase pathway. [7] This inhibition prevents the phosphorylation of downstream transcription factors like ATF-2 and c-Jun, which in turn abolishes the activity of the AP-1 transcription factor complex. At higher concentrations, BHMC also inhibits the nuclear translocation of the p65 subunit of NF- $\kappa$ B. [7] These pathways are critical for cell survival, proliferation, and inflammation, and their inhibition is a common strategy in cancer therapy.

Caption: Inhibition of MAPK and NF-κB pathways by a dibenzylidenecyclohexanone analog.[[7](#)]

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## References

- 1. 2,6-Dibenzylidenecyclohexanone | C<sub>20</sub>H<sub>18</sub>O | CID 1550330 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. E,E-2-Benzylidene-6-(nitrobenzylidene)cyclohexanones: syntheses, cytotoxicity and an examination of some of their electronic, steric, and hydrophobic properties - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. The effects of a synthetic curcuminoid analogue, 2,6-bis-(4-hydroxyl-3-methoxybenzylidene)cyclohexanone on proinflammatory signaling pathways and CLP-induced lethal sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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